molecular formula C13H13NO4S B12597022 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid CAS No. 649757-54-0

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B12597022
CAS No.: 649757-54-0
M. Wt: 279.31 g/mol
InChI Key: DRQYEJNBRKOGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring:

  • A thiophene ring substituted with an amino group at position 3 and a carboxylic acid at position 2.
  • A 3,4-dimethoxyphenyl group at position 5, contributing to its electronic and steric properties.

Properties

CAS No.

649757-54-0

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)11-6-8(14)12(19-11)13(15)16/h3-6H,14H2,1-2H3,(H,15,16)

InChI Key

DRQYEJNBRKOGNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(S2)C(=O)O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Lipophilicity and Bioactivity

Key Findings:
  • Lipophilicity (clogP): The 3,4-dimethoxyphenyl group balances moderate lipophilicity (~2.8), enhancing membrane permeability without excessive hydrophobicity . tert-Butyl substituents (clogP ~4.5) drastically increase lipophilicity, which may reduce aqueous solubility and bioavailability .
  • Antiproliferative Activity:

    • Thiophene derivatives generally show stronger activity than furan analogs due to higher clogP and electronic interactions .
    • Chlorophenyl derivatives (e.g., CAS 187949-86-6) exhibit potent activity (lower LD50), likely due to enhanced electrophilicity and target binding .
    • The 3,4-dimethoxyphenyl group may confer selectivity via hydrogen bonding with polar residues in target proteins, though specific LD50 data are lacking.
  • Toxicity:

    • Dimethoxy and sulfonyl groups correlate with lower predicted toxicity (GUSAR models), favoring therapeutic applications .
    • Chloro and tert-butyl substituents are associated with higher toxicity risks due to metabolic stability and reactive intermediates .
Key Insights:
  • Suzuki-Miyaura Coupling: Efficient for introducing aryl groups (e.g., 3,4-dimethoxyphenyl) to the thiophene core .
  • Sandmeyer Reaction: Useful for halogenation (e.g., bromine introduction) to enable further functionalization .
  • Amination: Critical for adding the amino group, often achieved via nitro reduction or direct substitution .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The carboxylic acid group in 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid improves aqueous solubility compared to ester derivatives (e.g., ethyl esters in ).
  • Crystal Packing: Planar thiophene cores (as seen in ) facilitate dense crystal packing, impacting formulation and dissolution rates.

Biological Activity

3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid (CAS No. 649757-54-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H13NO4S
  • Molecular Weight : 279.31 g/mol
  • LogP : 3.29 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 110.02 Ų

Biological Activities

The biological activity of 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid has been studied in various contexts, particularly its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with thiophene rings exhibit significant anticancer properties. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances cytotoxic activity against cancer cell lines. For example, in a study involving similar thiophene derivatives, compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .

CompoundCell LineIC50 (µg/mL)Mechanism of Action
3-Amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acidJurkat<1.98Inhibition of Bcl-2 protein interactions
Related Thiophene DerivativeHT29<1.61Disruption of tubulin polymerization

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various thiophene derivatives on HepG2 liver cancer cells. The presence of methoxy groups was correlated with increased cytotoxicity, suggesting that 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid may exhibit similar effects .
  • Mechanistic Insights :
    • Molecular dynamics simulations have shown that compounds with similar structures interact with key proteins involved in apoptosis, such as Bcl-2. These interactions are primarily hydrophobic but also include hydrogen bonding, enhancing their efficacy as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.